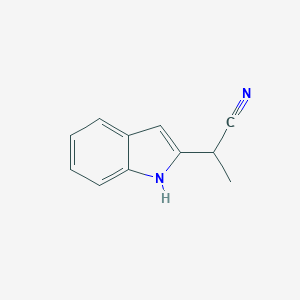

2-(1-Cyanoethyl)indole

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(1H-indol-2-yl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c1-8(7-12)11-6-9-4-2-3-5-10(9)13-11/h2-6,8,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGPRHWJHDKGZJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)C1=CC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20404642 | |

| Record name | 2-(1-CYANOETHYL)INDOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76017-87-3 | |

| Record name | 2-(1-CYANOETHYL)INDOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 2 1 Cyanoethyl Indole

Established Synthetic Routes and Reaction Conditions of 2-(1-Cyanoethyl)indole

The synthesis of this compound, a derivative of the indole (B1671886) heterocyclic system, is achieved through specific and controlled chemical reactions. These methods are adaptable from small-scale laboratory settings to larger industrial production, with optimizations focused on yield and purity.

Laboratory Scale Preparations

In a laboratory setting, this compound is commonly prepared via the cyanoethylation of an indole precursor. This reaction is a type of nucleophilic addition, specifically a Michael addition, where the indole nitrogen attacks the electron-deficient β-carbon of an acrylonitrile (B1666552) molecule.

The reaction typically involves treating an indole derivative with acrylonitrile in the presence of a basic catalyst. evitachem.comasianpubs.org The choice of solvent and temperature is crucial for the reaction's success, with conditions controlled to ensure the desired product formation. For instance, a common procedure involves the use of a solvent like ethanol (B145695) or tetrahydrofuran (B95107) (THF) with a base such as sodium hydroxide (B78521) (NaOH) or sodium hydride (NaH) at temperatures ranging from ambient to 60-80°C. evitachem.com A related synthesis involves the reaction of ethyl 3-phenylindole-2-carboxylates with acrylonitrile, which yields the corresponding 1-(2-cyanoethyl) derivative, highlighting the versatility of this method for various substituted indoles. nih.gov

Table 1: Representative Laboratory Synthesis Conditions for Cyanoethylation of Indoles

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature |

| Indole Derivative | Acrylonitrile | Sodium Hydroxide | Ethanol | 60-80°C evitachem.com |

| Indole Derivative | Acrylonitrile | Sodium Hydride | THF | Not Specified |

This table presents a generalized summary of common laboratory conditions.

Industrial Production Methods and Optimization

While specific proprietary industrial-scale synthesis details for this compound are not extensively published, industrial production methods generally involve the scaling-up of established laboratory routes. The primary focus of industrial optimization is to enhance reaction efficiency, maximize product yield, and ensure high purity, which is often achieved through additional purification steps like recrystallization and chromatography. Key optimization parameters include catalyst selection and loading, solvent recovery systems, temperature and pH control, and minimizing by-product formation to streamline the manufacturing process for cost-effectiveness and sustainability.

Mechanistic Investigations of this compound Synthesis

Understanding the reaction mechanisms is fundamental to controlling the synthesis of this compound. The formation of this compound is primarily governed by nucleophilic addition pathways, though intramolecular cyclization reactions are central to forming the core indole structure itself.

Intramolecular Cyclization Reactions

Intramolecular cyclization is a key strategy for constructing the indole ring system from acyclic precursors. organic-chemistry.orgbhu.ac.in While not a direct method for introducing the cyanoethyl group, these reactions create the foundational indole skeleton to which the group can be attached.

Notable examples include:

Fischer Indole Synthesis : This classic method involves the acid-catalyzed intramolecular cyclization of an arylhydrazone. bhu.ac.intandfonline.com

Palladium-Catalyzed Cyclization : Modern methods utilize transition metal catalysts, such as palladium, to facilitate the intramolecular cyclization of substrates like 2-alkynylanilines to form the indole ring. organic-chemistry.orgorganic-chemistry.orgmdpi.com

Modified Madelung Synthesis : This involves the base-catalyzed cyclization of N-acyl-o-toluidines. bhu.ac.in A one-pot variation has been developed for synthesizing 3-cyano-1,2-disubstituted indoles, where an intermediate is cyclized upon treatment with a suitable base like 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN). acs.org

Iodine-Mediated Cyclization : 3H-indoles can be synthesized through the iodine-mediated intramolecular cyclization of enamines, which proceeds via an electrophilic aromatic substitution mechanism. acs.org

In some synthetic strategies, the cyanoethyl group is present on the precursor molecule and influences subsequent reactions. For example, the reduction of 1-(2-cyanoethyl)-3-phenylindole-2-carboxylates yields 1-(3-aminopropyl) derivatives, which can then undergo intramolecular cyclization. nih.gov

Nucleophilic Addition Pathways

The most direct route to introduce the 2-(1-cyanoethyl) group onto an indole ring is through a nucleophilic addition reaction, specifically the cyanoethylation process. asianpubs.org The mechanism is a base-catalyzed Michael addition. asianpubs.org

The key steps are:

Deprotonation of Indole : A base removes the proton from the nitrogen atom of the indole ring, generating a highly nucleophilic indolide anion. asianpubs.org

Nucleophilic Attack : The indolide anion attacks the β-carbon of acrylonitrile. The nitrile group (-C≡N) is strongly electron-withdrawing, which polarizes the carbon-carbon double bond, making the β-carbon electrophilic and susceptible to nucleophilic attack. asianpubs.org

Protonation : The resulting carbanion is protonated by a proton source in the reaction mixture (such as the solvent or a conjugate acid of the base) to yield the final this compound product.

This pathway is favored due to the stability of the indole aromatic system and the reactivity of the acrylonitrile Michael acceptor. asianpubs.orgmdpi.com

Role of Catalysts in Cyanoethylation

Catalysts are essential for facilitating the cyanoethylation of indoles, as the reaction proceeds very slowly, if at all, without one. asianpubs.org

Base Catalysts : Basic catalysts are most commonly employed for the cyanoethylation of indoles. asianpubs.org Their primary role is to deprotonate the indole N-H, significantly increasing its nucleophilicity. Strong bases are effective, and a variety of options can be used. evitachem.comasianpubs.org

Table 2: Common Base Catalysts in Cyanoethylation of Indoles

| Catalyst Type | Examples | Mechanism of Action |

| Alkali Metal Hydroxides | Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH) | Deprotonates the indole N-H to form the indolide anion. evitachem.comasianpubs.org |

| Alkali Metal Hydrides | Sodium Hydride (NaH) | Acts as a strong, non-nucleophilic base to irreversibly deprotonate the indole. |

| Anion Exchange Resins | Quaternary ammonium (B1175870) hydroxide type (e.g., Amberlite IRA-400) | Provides a basic environment to facilitate the deprotonation of the N-H group. asianpubs.org |

Acid and Metal Catalysts : While less common for simple indoles, acid catalysts or metal catalysts can be required for less reactive or sterically hindered amines. asianpubs.org For certain aromatic amines, catalysts such as acetic acid, or mixtures of cuprous chloride and acetic acid, are used. asianpubs.org Copper salts like cupric acetate (B1210297) are thought to be effective due to their ability to form a complex with both the amine and the acrylonitrile, thus activating the substrate and facilitating the reaction. asianpubs.org

Acidic Catalysis

Acid-catalyzed reactions provide a important route to the synthesis of this compound. One of the most prominent methods in this category is the Fischer indole synthesis, a reaction that has been a cornerstone of indole chemistry since its discovery in 1883. irjmets.comwikipedia.org This method involves the reaction of a phenylhydrazine (B124118) with a ketone or aldehyde under acidic conditions. wikipedia.org For the synthesis of this compound, a suitable precursor such as 3-cyanobutan-2-one would be reacted with phenylhydrazine in the presence of a Brønsted acid like hydrochloric acid or sulfuric acid, or a Lewis acid such as zinc chloride. wikipedia.org The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a pharmaffiliates.compharmaffiliates.com-sigmatropic rearrangement to form the indole ring. wikipedia.org

Another acid-catalyzed approach is the Friedel-Crafts alkylation of indole. byjus.com In this method, indole is treated with an alkyl halide in the presence of a Lewis acid catalyst. For the synthesis of this compound, a reagent like 2-bromopropionitrile (B99969) could be used. The reaction is typically carried out in an inert solvent. The Lewis acid, such as aluminum chloride, activates the alkyl halide, facilitating the electrophilic attack of the resulting carbocation on the electron-rich indole ring. byjus.com While Friedel-Crafts alkylation can sometimes lead to polysubstitution, careful control of reaction conditions can favor the desired 2-substituted product. Indole can also react with Michael acceptors, such as α,β-unsaturated nitriles, under acidic conditions to yield 3-substituted products, so careful selection of reagents and conditions is crucial to favor C2-alkylation. bhu.ac.in

Basic Catalysis

Base-catalyzed reactions offer an alternative pathway for the synthesis of this compound. The cyanoethylation of indole, a reaction where a cyanoethyl group is introduced into a molecule, can be effectively catalyzed by bases. dergipark.org.tr In the context of synthesizing this compound, a Michael addition reaction between indole and crotononitrile (B213123) (but-2-enenitrile) can be employed in the presence of a base. The base, such as sodium ethoxide or potassium tert-butoxide, deprotonates the indole at the N-1 position, forming the indolyl anion. This anion then acts as a nucleophile, attacking the β-carbon of the crotononitrile. Subsequent protonation yields the N-substituted product, which can then rearrange to the more stable C-substituted indole. While C3-alkylation is often favored, reaction conditions can be tuned to promote the formation of the 2-substituted isomer.

The Madelung synthesis is another base-catalyzed method that can be adapted for the synthesis of 2-substituted indoles. bhu.ac.in This reaction involves the intramolecular cyclization of an N-acyl-o-toluidine at high temperatures with a strong base like sodium amide or potassium t-butoxide. bhu.ac.in To synthesize this compound via this route, a precursor such as N-(2-methylphenyl)-3-cyanobutanamide would be required. Modern variations of the Madelung synthesis utilize organolithium bases under milder conditions, allowing for the synthesis of indoles with more sensitive functional groups. bhu.ac.in

Synthesis of Isotope-Labelled this compound

The synthesis of isotopically labeled compounds is crucial for a variety of scientific applications, including mechanistic studies and pharmacokinetic analysis. An isotope-labeled version of this compound, specifically this compound-¹³C₂,¹⁵N, is commercially available, indicating its importance as an intermediate in the synthesis of pharmaceuticals and fine chemicals. pharmaffiliates.com

The synthesis of such a labeled compound would likely involve the use of isotopically enriched starting materials. For the ¹³C labels, a plausible route would involve starting with a ¹³C-labeled precursor for the cyanoethyl group, such as ¹³C-labeled propionitrile (B127096) or a related small molecule. The ¹⁵N label in the indole ring could be introduced by using ¹⁵N-labeled aniline (B41778) or phenylhydrazine in a suitable indole synthesis, such as the Fischer indole synthesis. For example, a reaction between phenylhydrazine-¹⁵N and 3-cyano-butan-2-one-¹³C₂ would yield the desired this compound-¹³C₂,¹⁵N. The synthesis of other labeled indole derivatives has been reported, providing a basis for these proposed routes. researchgate.net For instance, the synthesis of ¹³C and ¹⁵N labeled L-tryptophan has been achieved from simple labeled precursors. researchgate.net

Applications in Mechanistic Studies and Pharmacokinetics

Isotopically labeled compounds like this compound-¹³C₂,¹⁵N are invaluable tools for elucidating reaction mechanisms and understanding the pharmacokinetic profiles of drug candidates. google.com

In mechanistic studies, the presence of heavy isotopes can lead to a kinetic isotope effect, where the rate of a reaction is altered. By observing these effects, researchers can determine the rate-determining step of a reaction and gain insights into the transition state geometry. For example, deuterium (B1214612) and ¹⁵N kinetic isotope effects have been used to probe the chemical mechanism of enzymes that metabolize tryptophan, an indole-containing amino acid. nih.gov The availability of this compound-¹³C₂,¹⁵N would allow for similar detailed mechanistic investigations of enzymes that interact with or metabolize this compound.

In the field of pharmacokinetics, which encompasses the absorption, distribution, metabolism, and excretion (ADME) of drugs, stable isotope-labeled compounds are used as tracers. mdpi.com By administering a labeled version of a drug, its fate in the body can be tracked and quantified using techniques like mass spectrometry. This allows for the determination of key pharmacokinetic parameters such as bioavailability, volume of distribution, and clearance rates. Studies on other cyano-substituted indole derivatives have demonstrated their potential as imaging probes and therapeutic agents, highlighting the importance of understanding their pharmacokinetic properties. nih.gov The availability of labeled this compound would facilitate such studies, providing crucial data for its potential development as a therapeutic agent.

Advanced Synthetic Strategies for this compound Derivatives

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of complex molecules from simple starting materials in a single step, reducing waste and saving time. beilstein-journals.org Several MCRs have been developed for the synthesis of indole derivatives, and these can be adapted for the preparation of this compound and its analogues. rsc.org

For instance, a three-component reaction involving an aniline, an aldehyde, and an alkyl nitrile could potentially be employed. rsc.org In such a reaction, the aniline and aldehyde would first form an imine, which would then react with the enolate of the alkyl nitrile. Subsequent cyclization would lead to the formation of the indole ring. By choosing the appropriate starting materials, such as aniline, acetaldehyde, and propionitrile, it may be possible to construct the this compound skeleton. While specific examples for the direct synthesis of this compound via MCRs are not prevalent in the literature, the general principles of MCRs offer a promising avenue for its efficient synthesis.

Another approach could involve the use of a bifunctional reagent in a one-pot reaction. For example, a domino reaction starting from an o-haloaniline and a suitable alkyne could be envisioned. The Sonogashira coupling of the o-haloaniline with an alkyne bearing a cyano group, followed by an in-situ cyclization, could lead to the desired 2-substituted indole.

Transition Metal-Catalyzed Processes

Transition metal catalysis has revolutionized organic synthesis, and numerous methods have been developed for the construction of the indole ring and the functionalization of pre-existing indoles. organic-chemistry.org Palladium and copper are among the most widely used metals for these transformations.

Palladium-catalyzed reactions are particularly well-suited for the synthesis of 2-substituted indoles. organic-chemistry.orgresearchgate.net One common strategy involves the coupling of an o-haloaniline with a terminal alkyne (Sonogashira coupling), followed by a palladium-catalyzed cyclization. researchgate.net To synthesize this compound, an o-haloaniline could be coupled with 3-cyanobut-1-yne. The resulting 2-alkynylaniline would then undergo an intramolecular cyclization to form the indole ring. Another palladium-catalyzed approach is the direct C-H alkylation of indoles. beilstein-journals.org This method allows for the introduction of an alkyl group at the C2 position of a pre-formed indole ring. While this reaction is well-established for simple alkyl halides, its application with a functionalized substrate like 2-bromopropionitrile would depend on the specific catalyst system and reaction conditions.

Chemical Reactivity and Transformations of 2 1 Cyanoethyl Indole

Types of Chemical Reactions

The structure of 2-(1-Cyanoethyl)indole, featuring both an indole (B1671886) moiety and a cyano group, allows it to participate in a variety of chemical reactions. smolecule.com These include oxidation, reduction, substitution, and cyclization, highlighting its versatility as a synthetic building block. smolecule.com

The oxidation of indoles can lead to a variety of products, with the outcome often depending on the substitution pattern of the indole ring and the oxidizing agent used. For 2-substituted indoles, oxidation can be challenging but often targets the C3 position or the indole ring itself. A common transformation is the oxidation of indoles to 2-oxindoles. researchgate.netrsc.org While specific studies on the oxidation of this compound are not extensively detailed, the general principles of indole oxidation can be applied. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) and N-bromosuccinimide (NBS) are frequently employed for this purpose. researchgate.net In some cases, enzymatic oxidation, for instance using chloroperoxidase with hydrogen peroxide, has been shown to convert indole into oxindole. nih.gov However, the presence of a substituent at the 2-position, such as in 2-methylindole, has been observed to inhibit this particular enzymatic oxidation. nih.gov

| Oxidizing Agent | General Product for Indoles |

|---|---|

| meta-chloroperoxybenzoic acid (m-CPBA) | 2-Oxindole |

| N-bromosuccinimide (NBS) | 2-Oxindole |

| Hydrogen Peroxide (with Chloroperoxidase) | Oxindole |

Reduction of this compound can selectively target either the cyano group or the indole ring. The choice of reducing agent is crucial in determining the reaction's outcome. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the nitrile functionality to a primary amine. This would likely convert this compound to 2-(2-aminopropyl)indole.

Milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally used for the reduction of aldehydes and ketones and may not be strong enough to reduce the cyano group under standard conditions. However, the indole ring itself can be reduced to an indoline. This transformation typically requires specific conditions, such as catalytic hydrogenation or the use of certain hydride reagents in acidic media. For instance, the reduction of 3-substituted oxindoles to the corresponding pyrroloindolines has been achieved using LiAlH₄. nih.gov

| Reducing Agent | Potential Site of Reduction | Expected Product |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Cyano group | 2-(2-Aminopropyl)indole |

| Catalytic Hydrogenation (e.g., H₂/Pd) | Indole C2=C3 double bond | 2-(1-Cyanoethyl)indoline |

The dual nature of this compound allows for both electrophilic substitution on the indole ring and nucleophilic reactions at the cyano group. smolecule.com The indole ring is inherently electron-rich and thus highly susceptible to electrophilic attack. nih.gov This reactivity is significantly greater than that of benzene (B151609). pearson.com Electrophilic substitution on indoles typically occurs at the C3 position, as this leads to a more stable cationic intermediate where the aromaticity of the benzene ring is preserved. ic.ac.uk Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org

The cyano group, on the other hand, can undergo nucleophilic attack, although this is less common without activation. smolecule.com More frequently, the α-carbon to the cyano group can be deprotonated to form a carbanion, which can then act as a nucleophile in subsequent reactions.

This compound and its derivatives are valuable precursors for the synthesis of more complex heterocyclic systems through cyclization reactions. smolecule.com The presence of both the indole nitrogen and the cyano group provides multiple avenues for intramolecular ring formation. For example, derivatives such as 1-acryloyl-2-cyanoindoles undergo visible-light-induced cascade cyclizations to form difluoroalkylated pyrrolo[1,2-a]indolediones. acs.org While this is not a direct reaction of this compound, it demonstrates the utility of the 2-cyanoindole scaffold in constructing polycyclic frameworks. acs.org Radical cyclizations are also a common strategy for forming new rings, and 2-cyano-3-substituted indoles have been used to create spiro-annelated indolines. acs.org Furthermore, 2-indolylmethanols, which are structurally related, are known to participate in tandem cyclizations. rsc.orgnih.gov Intramolecular cyclization of β-ketonitriles can also lead to the formation of new carbocyclic or heterocyclic rings fused to the indole system. mdpi.com

Influence of the Cyanoethyl Group on Indole Reactivity

The cyanoethyl group at the C2 position significantly modulates the chemical reactivity of the indole ring. smolecule.com Its electronic properties influence the regioselectivity and rate of various reactions.

The cyano group is known to be strongly electron-withdrawing. This property reduces the electron density of the indole ring, particularly at the C2 and C3 positions. In electrophilic aromatic substitution, substituents on an aromatic ring are classified as either activating or deactivating. wikipedia.org Activating groups donate electron density, stabilizing the cationic intermediate and increasing the reaction rate. wikipedia.org Conversely, deactivating groups withdraw electron density, destabilizing the intermediate and slowing the reaction.

Therefore, the cyanoethyl group at the C2 position acts as a deactivating group for electrophilic aromatic substitution on the indole ring. Despite this deactivation, the inherent high reactivity of the indole nucleus generally still allows for substitution to occur, albeit potentially under harsher conditions than for an unsubstituted indole. The substitution is still expected to favor the C3 position due to the stability of the resulting intermediate. ic.ac.ukresearchgate.net

Steric Effects

The steric profile of this compound is a critical determinant of its reactivity. The presence of the 1-cyanoethyl substituent at the C2 position of the indole ring introduces significant steric bulk, which influences the accessibility of adjacent reactive sites, namely the indole nitrogen (N1) and the C3 position. The volume occupied by this group can sterically hinder the approach of reagents, thereby affecting reaction rates and stereochemical outcomes.

In related indole systems, the impact of steric hindrance is well-documented. For instance, studies on 1,2-disubstituted-3-tosyl and 3-cyanoindoles have shown that sterically hindered substituents at the C2 position can lead to a noticeable difference in reaction yields. nih.gov Conversely, bulky substituents on the nitrogen atom in the same study did not significantly affect the reaction's efficiency, suggesting that the steric environment around the C2-C3 bond is particularly influential. nih.gov In the context of 1-alkyl-3-(1-naphthoyl)indoles, substituents on the naphthoyl moiety can restrict rotation around the bond connecting it to the indole core, a phenomenon that has been shown to influence receptor binding selectivity. nih.gov While not directly studying this compound, these findings underscore the principle that substituents at the C2 position can impose significant steric constraints, modulating the molecule's interaction with other reactants and biological targets.

Derivatization Strategies for Pharmaceutical and Fine Chemical Synthesis

The this compound scaffold is a versatile starting point for the synthesis of more complex molecules with potential pharmaceutical applications. researchgate.net Derivatization strategies typically target the two main reactive centers: the indole nitrogen and the cyano group.

Modification of the Indole Nitrogen

The nitrogen atom of the indole ring is a common site for modification, allowing for the introduction of various functional groups that can modulate the molecule's physicochemical and biological properties. Alkylation of the indole nitrogen is a frequently employed strategy. For example, related indole-2-carbonitrile structures can be effectively N-alkylated using alkyl halides in the presence of a base. nih.govnih.gov These reactions are typically efficient and provide a straightforward route to a diverse range of N-substituted indole derivatives. nih.gov

Common methods for N-alkylation involve the use of reagents like allyl bromide or benzyl (B1604629) bromide with a base such as potassium hydroxide (B78521) in a suitable solvent like acetone. nih.gov Another approach involves using sodium hydride (NaH) to deprotonate the indole nitrogen, followed by the addition of an alkylating agent like propargyl bromide in dimethylformamide (DMF). nih.gov These modifications are crucial for building molecular complexity and are often key steps in the synthesis of biologically active compounds.

Table 1: Examples of N-Alkylation Reactions on Indole-2-Carbonitrile Scaffolds This table is interactive and can be sorted by clicking on the column headers.

| Starting Material | Reagent(s) | Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Ethyl indol-2-carboxylate | Allyl bromide | aq. KOH | Acetone | Ethyl 1-allyl-1H-indole-2-carboxylate | Excellent | nih.gov |

| Ethyl indol-2-carboxylate | Benzyl bromide | aq. KOH | Acetone | Ethyl 1-benzyl-1H-indole-2-carboxylate | Excellent | nih.gov |

| 1H-indole-2-carbonitrile | Propargyl bromide | NaH | DMF | 1-(prop-2-yn-1-yl)-1H-indole-2-carbonitrile | 75% | nih.gov |

Transformations of the Cyano Group

The cyano (nitrile) group is a highly versatile functional group that can be converted into a wide array of other functionalities, making it a valuable synthetic handle. rsc.orgchemistrysteps.com Its transformations are central to the derivatization of this compound.

Key transformations of the nitrile group include:

Hydrolysis: The cyano group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a carboxylate salt, respectively. This process typically proceeds through an intermediate amide. chemistrysteps.com

Reduction: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). chemistrysteps.com Alternatively, milder and bulkier reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can facilitate a partial reduction to an aldehyde after hydrolysis of the intermediate imine. chemistrysteps.com

Cyclization Reactions: The cyano group can participate as a radical acceptor in cascade reactions, providing a pathway for the construction of various heterocyclic structures. rsc.org In other contexts, indole-linked β-cyano-enones can be transformed into indolyl-2-pyrrolones or indolyl-1,2-diketones, showcasing the cyano group's role in forming new ring systems. rsc.org

Table 2: Common Chemical Transformations of the Cyano Group This table is interactive and can be sorted by clicking on the column headers.

| Reaction Type | Reagent(s) | Product Functional Group | Reference |

|---|---|---|---|

| Acid-catalyzed Hydrolysis | H₃O⁺, heat | Carboxylic Acid | chemistrysteps.com |

| Base-catalyzed Hydrolysis | NaOH, H₂O, heat | Carboxylate Salt | chemistrysteps.com |

| Reduction (Strong) | 1. LiAlH₄ 2. H₂O | Primary Amine | chemistrysteps.com |

| Reduction (Mild) | 1. DIBAL-H 2. H₂O | Aldehyde | chemistrysteps.com |

Reaction Specificity and Selectivity in the Context of Multi-Substituted Indoles

When the this compound core bears additional substituents, the interplay between these groups dictates the specificity and selectivity of subsequent reactions. The electronic nature (electron-donating or electron-withdrawing) and the position of existing substituents can direct incoming reagents to a specific site (reaction specificity) and favor the formation of one product over others (selectivity).

For instance, in polysubstituted indole-2-carbonitriles, a substituent at the C3 position can be selectively targeted for further functionalization. The presence of an iodine atom at C3 of the 1-benzyl-1H-indole-2-carbonitrile core allows for a range of palladium-catalyzed cross-coupling reactions, such as Sonogashira, Suzuki–Miyaura, Stille, and Heck reactions. nih.gov This demonstrates high reaction specificity, where the reactivity of the C-I bond is exploited to introduce diverse molecular fragments at the C3 position without affecting other parts of the molecule. nih.gov

The development of synthetic methods for multi-substituted indoles often focuses on achieving high regioselectivity. nih.govresearchgate.net The choice of catalysts and reaction conditions is crucial for controlling where new bonds are formed on a pre-functionalized indole ring. Furthermore, studies on the structure-activity relationships of complex indole derivatives have shown that the substitution pattern around the ring is critical for selective interaction with biological targets, such as enzymes. nih.gov This biological selectivity is a direct consequence of the chemical specificity endowed by the arrangement of functional groups on the indole scaffold.

Biological Activities and Pharmacological Potential of 2 1 Cyanoethyl Indole

Overview of Reported Biological Activities

Research indicates that 2-(1-Cyanoethyl)indole and its related derivatives possess a range of biological activities. The primary areas of investigation include their potential as anticancer and antiviral agents. chemimpex.com The mechanisms underlying these activities are thought to involve interactions with various receptors and enzymes, leading to the modulation of cellular signaling pathways and the alteration of gene expression.

Anticancer Properties

The indole (B1671886) scaffold is a key component in numerous pharmaceutical agents, including antitumor drugs. derpharmachemica.com Derivatives featuring the cyanoethyl group have shown notable potential as anticancer agents, demonstrating effects such as the induction of apoptosis, cytotoxicity against various cancer cell lines, and the inhibition of tumor growth. chemimpex.comresearchgate.net

The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer therapies. Studies have shown that this compound and related compounds can trigger this process in cancer cells. For instance, certain cyanoethyl-substituted diterpenoid derivatives are effective inducers of tumor cell apoptosis. researchgate.net The molecular mechanisms involved can be complex. Research on structurally related compounds, such as 2-aryl-1-cyano-1,2,3,4-tetrahydroisoquinolines, has shown that they induce apoptosis by increasing the Bax/Bcl-2 ratio, promoting the cleavage of procaspase-3, and stimulating the release of cytochrome c into the cytosol. nih.gov These events suggest the involvement of the mitochondrial pathway in the apoptotic process. nih.gov Furthermore, a novel synthetic bisindolylmaleimide analogue containing a 1-(2-cyanoethyl)-1H-indol-3-yl moiety was found to induce spontaneous apoptosis in breast cancer cells by inhibiting the STAT3 signaling pathway. nih.gov

Derivatives of this compound have demonstrated significant cytotoxicity against a variety of human cancer cell lines. Studies have highlighted the cytotoxic effects of the parent compound against breast cancer (MCF-7) and leukemia (HL-60) cells, with reported IC50 values of 15 µM and 10 µM, respectively. The mechanisms implicated in this cytotoxicity include the induction of oxidative stress and subsequent DNA damage.

Other research has reinforced the anticancer potential of the cyanoethyl group in different molecular contexts. Cyanoethyl derivatives of dihydroquinopimaric acid methyl ester showed high cytotoxic potency against Jurkat, K562, U937 (leukemia/lymphoma), and HeLa (cervical cancer) cell lines, with CC50 values ranging from 0.045 to 0.154 µM. researchgate.net Similarly, synthetic enamine derivatives of usnic acid, particularly the cyanoethyl derivative, exhibited cytotoxic effects against human T-cell leukemia (MT-4) cells. acs.org The table below summarizes the cytotoxic activity of various cyanoethyl-containing indole-related compounds against different cancer cell lines.

| Compound/Derivative Class | Cell Line | Cancer Type | Reported Activity (IC50/CC50) | Reference |

| This compound | MCF-7 | Breast Cancer | 15 µM | |

| This compound | HL-60 | Leukemia | 10 µM | |

| Cyanoethyl derivatives of dihydroquinopimaric acid | Jurkat, K562, U937 | Leukemia/Lymphoma | 0.045-0.154 µM | researchgate.net |

| Cyanoethyl derivatives of dihydroquinopimaric acid | HeLa | Cervical Cancer | 0.045-0.154 µM | researchgate.net |

| Indolin-2-one derivative (Compound 9) | HepG2 | Liver Cancer | 2.53 µM | mdpi.com |

| Indolin-2-one derivative (Compound 9) | MCF-7 | Breast Cancer | 7.54 µM | mdpi.com |

| 2-(indolin-2-yl)-1,3-tropolone derivative (Compound 7a) | A431 | Skin Cancer | 0.172 µM | beilstein-journals.org |

| 2-(indolin-2-yl)-1,3-tropolone derivative (Compound 7a) | H1299 | Lung Cancer | 2.18 µM | beilstein-journals.org |

In addition to in vitro cytotoxicity, studies suggest that compounds related to this compound can inhibit tumor growth in vivo. A synthetic bisindolylmaleimide analogue containing the 1-(2-cyanoethyl)-1H-indol-3-yl structure was shown to suppress the growth of breast cancer xenograft tumors. nih.gov Another study on a prodrug of a related indole derivative reported a 76% inhibition of tumor growth in a mouse model of colon cancer. researchgate.net These findings underscore the potential for this class of compounds to be developed into systemic anticancer agents.

Antiviral Activity

The indole ring is a privileged scaffold that is also found in compounds with activity against various viruses, including Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV). frontiersin.org Research has indicated that indole derivatives, including those with a cyanoethyl group, can inhibit the replication of viruses, suggesting a potential role in the development of antiviral therapies. google.com

The primary mechanism of antiviral action for these compounds appears to be the inhibition of viral replication. For example, an indole-type compound (M78), identified through virtual screening, was found to inhibit the replication of Dengue virus serotype 2 (DENV-2). nih.govresearchgate.net Treatment with this compound at a concentration of 50 µM resulted in a 70% reduction in the expression of the viral NS5 protein and a 1.7-fold decrease in viral RNA, indicating interference with the replication and/or translation of the viral genome. nih.govresearchgate.net

Furthermore, novel pyrazino[1,2-a]indole-1,3(2H,4H)-dione derivatives have been identified as inhibitors of HCV RNA replication. mdpi.com The mechanism is thought to involve targeting the viral RNA-dependent RNA polymerase (RdRp). mdpi.com In a different context, indole derivatives incorporating a quinoline (B57606) moiety have demonstrated significant activity against the Tobacco Mosaic Virus (TMV), with one compound (W20) showing a strong binding affinity for the TMV coat protein, thereby inhibiting the virus. researchgate.net

| Compound/Derivative Class | Virus | Mechanism/Target | Reported Activity (EC50) | Reference |

| Indole-type compound (M78) | Dengue virus 2 (DENV-2) | Inhibition of NS5 protein expression and viral RNA | 70% reduction of NS5 at 50 µM | nih.govresearchgate.net |

| Pyrazino[1,2-a]indole-1,3(2H,4H)-dione (Compound 36) | Hepatitis C Virus (HCV) 1b | Inhibition of RNA-dependent RNA polymerase (RdRp) | 1.6 µM | mdpi.com |

| Pyrazino[1,2-a]indole-1,3(2H,4H)-dione (Compound 36) | Hepatitis C Virus (HCV) 1a | Inhibition of RNA-dependent RNA polymerase (RdRp) | 2.57 µM | mdpi.com |

| Indole-quinoline derivative (W20) | Tobacco Mosaic Virus (TMV) | Binds to viral coat protein | Curative: 84.4 µg/mL, Protective: 65.7 µg/mL | researchgate.net |

Anti-inflammatory Effects

The indole nucleus is a significant structural component in many compounds exhibiting anti-inflammatory properties, such as the well-known non-steroidal anti-inflammatory drug (NSAID), Indomethacin. researchgate.netbioline.org.br Derivatives of indole have been a focal point of research for developing new anti-inflammatory agents with potentially fewer side effects than existing NSAIDs. bioline.org.brnih.gov While direct and extensive research on the anti-inflammatory effects of this compound is not widely available, the known activities of related indole derivatives suggest a potential for this compound to modulate inflammatory responses. nih.govgoogle.com

Modulation of Inflammatory Pathways

Indole derivatives can exert anti-inflammatory effects through various mechanisms. A primary pathway involves the inhibition of enzymes like cyclooxygenase (COX), which are crucial for the synthesis of prostaglandins, key mediators of inflammation. researchgate.net Some indole compounds have demonstrated the ability to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), which play a central role in the inflammatory cascade. nih.gov The structural features of this compound, specifically the indole scaffold, suggest it may interact with and modulate these inflammatory pathways.

Other Potential Biological Activities

Beyond anti-inflammatory potential, indole derivatives, including those with cyanoethyl groups, have been investigated for a range of other biological activities. evitachem.com Research indicates that some indole compounds possess antiviral and anticancer properties. evitachem.com The anticancer effects of certain indole derivatives have been linked to their ability to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth.

Mechanisms of Action at the Molecular Level

The biological activities of this compound are rooted in its interactions at the molecular level, influencing various cellular signaling pathways, enzymes, and other biological targets. The presence of both the indole ring and the cyanoethyl group contributes to its potential pharmacological profile.

Receptor Interactions (e.g., Serotonin (B10506) Receptors)

The indole structure is a key component of the neurotransmitter serotonin (5-hydroxytryptamine or 5-HT). ebi.ac.uk Consequently, many indole derivatives have the ability to interact with serotonin receptors, which are a large family of G protein-coupled receptors (GPCRs) involved in a multitude of physiological processes. ebi.ac.uk These receptors are classified into seven main families (5-HT1 to 5-HT7) with various subtypes, each mediating different cellular responses. ebi.ac.uk The interaction of indole compounds with these receptors can influence mood, sleep, appetite, and other functions regulated by serotonin. ebi.ac.uk The structural similarity of this compound to serotonin suggests a potential for interaction with these receptors, thereby modulating serotonergic pathways.

Enzyme Modulation (e.g., Neurotransmitter Regulation)

Indole derivatives are known to modulate the activity of various enzymes. This can include enzymes involved in the regulation of neurotransmitters, such as monoamine oxidase (MAO), an enzyme that metabolizes serotonin and other monoamines. nih.gov By inhibiting or activating specific enzymes, these compounds can alter metabolic pathways and cellular functions. The cyano group in this compound may influence its metabolic stability and its ability to act as an enzyme inhibitor or activator.

Induction of Oxidative Stress and DNA Damage

Some studies on indole derivatives have shown that they can exert cytotoxic effects on cancer cells by inducing oxidative stress and causing DNA damage. Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them. core.ac.uk This can lead to damage to cellular components, including DNA, and may trigger apoptosis. nih.govmdpi.com Research on a compound structurally related to this compound demonstrated significant cytotoxicity against breast cancer and leukemia cell lines, with the mechanism of action involving the induction of oxidative stress and subsequent DNA damage, leading to cell cycle arrest and apoptosis.

Interactive Data Table: Cytotoxicity of a Related Indole Derivative

The following table summarizes the cytotoxic activity of an indole derivative against two cancer cell lines, as reported in a study.

| Cell Line | Cancer Type | IC50 (µM) | Mechanism of Action |

| MCF-7 | Breast | 15 | Apoptosis via oxidative stress |

| HL-60 | Leukemia | 10 | DNA damage and cell cycle arrest |

IC50 represents the concentration of a drug that is required for 50% inhibition in vitro.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a compound. For this compound, SAR insights are primarily derived from broader studies on substituted indole derivatives.

The position and electronic nature of substituents on the indole ring are critical for biological activity. The cyanoethyl group at the C2 position of this compound is an electron-withdrawing group. pharmaffiliates.com This characteristic is in contrast to electron-donating groups, such as a hydroxyl (-OH) or a methyl (-CH₃) group, at other positions on the indole ring. pharmaffiliates.com Such electronic differences can alter the molecule's reactivity in electrophilic substitution reactions and can influence its binding affinity to biological targets. pharmaffiliates.com In studies of more complex indole derivatives, the position of various substituents has been shown to be crucial for activity. For example, in a series of 2-substituted indoles, the nature and position of substituents on an attached phenyl ring were found to significantly affect their antibacterial activity. japsonline.com

The cyanoethyl group itself has distinct properties that influence the pharmacological profile of the molecule. The cyano (-CN) group is less polar than a sulfonyl group, a feature that may enhance membrane permeability, an important factor in drug design. pharmaffiliates.com The cyano group can also participate in crucial interactions, such as hydrogen bonding, which can be vital for the biological activity of a compound series. japsonline.com In the context of more complex molecules, the flexibility and orientation of the cyanoethyl substituent have been identified as important for biological activity. japsonline.com The nitrile group within the cyanoethyl moiety can also serve as a synthetic handle, allowing for further chemical modifications to produce a variety of derivatives. pharmaffiliates.com

The biological activity of this compound can be understood by comparing it with other indole derivatives.

Comparison with other 2-substituted indoles : The nature of the substituent at the 2-position of the indole ring significantly impacts activity. Studies on various 2-substituted indoles have shown a wide range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects. innovareacademics.in For example, 2-arylindoles have been synthesized and evaluated for their antibacterial and synergistic effects against multidrug-resistant bacteria. japsonline.com The specific substituents on the aryl ring at the 2-position were found to be critical for the observed activity. japsonline.com

Comparison with other cyano-containing indoles : The position of the cyano group is a key determinant of activity. For instance, in the development of ligands for α-synuclein aggregates, cyano-substituted indole derivatives with substituents at the 3-position showed high binding affinity. nih.gov This highlights that while the cyano group is important, its placement on the indole scaffold dictates the interaction with specific biological targets.

General Comparison : The indole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives have shown a multitude of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The specific activity of this compound would be a result of the interplay between the indole core and the unique properties of the 2-(1-cyanoethyl) substituent.

Pharmacological Applications and Therapeutic Potential

The primary documented application of this compound is in the realm of pharmaceutical synthesis.

This compound and its isotopically labeled form, this compound-13C215N, are utilized as intermediates in the synthesis of pharmaceutical actives and fine chemicals. pharmaffiliates.cominnovareacademics.inekb.eg This indicates that the this compound scaffold serves as a building block for the construction of more complex molecules with therapeutic potential. Its value as an intermediate is underscored by its commercial availability for research and development purposes. pharmaffiliates.cominnovareacademics.inekb.eg The indole framework is a significant feature in medicinal chemistry, and the ability to introduce a cyanoethyl group at the 2-position provides a versatile platform for the synthesis of novel drug candidates. cymitquimica.comchemimpex.com

Drug Discovery and Development Implications

The indole nucleus is a prominent scaffold in medicinal chemistry, recognized for its presence in numerous biologically active compounds and approved pharmaceuticals. chembase.cnchembase.cn Its versatile structure allows for broad derivatization, enabling the fine-tuning of pharmacological profiles to target a wide array of biological processes. Derivatives of indole have been successfully developed into treatments for cancer, infectious diseases, inflammation, and neurological disorders. chembase.cn The specific placement of substituents on the indole ring can significantly modulate a compound's interaction with biological targets, its metabolic stability, and its pharmacokinetic properties.

Within this context, this compound, also known by its systematic names α-Methyl-1H-indole-2-acetonitrile and 2-(1H-indol-2-yl)propanenitrile, represents a specific modification of the core indole structure. The introduction of a cyanoethyl group at the C2 position is of particular interest in drug design. The nitrile moiety is a valuable functional group in medicinal chemistry; it is a bioisostere for various groups, can act as a hydrogen bond acceptor, and can participate in crucial binding interactions with enzyme active sites. Furthermore, the cyano group's electronic properties and potential to improve membrane permeability can be advantageous for developing drug candidates. chembase.cn

While direct and extensive research on the specific pharmacological profile of this compound is not widely available in peer-reviewed literature, its structural components—the indole core and the cyanoethyl substituent—are features of more complex molecules with significant therapeutic implications. For instance, the cyanoethyl group has been identified as an essential structural feature for the activity of certain 7-chloro-9H-pyrimido[4,5-b]indole-based compounds that act as inhibitors of Glycogen (B147801) Synthase Kinase-3β (GSK-3β), a key target in various diseases. In these complex inhibitors, the nitrile's ability to form hydrogen bonds is considered crucial for their binding affinity and biological activity.

The development of novel indole-based compounds often involves synthetic pathways where nitrile-containing intermediates are key. For example, 2-(1H-indol-2-yl)acetonitrile, a close structural relative, serves as a starting material for the synthesis of 2-(1H-indol-2-yl)-3-acrylonitrile derivatives, which have been investigated for their potential as antitumor and antimicrobial agents. Although these are distinct molecules, their synthesis highlights the role of indole acetonitrile (B52724) structures as versatile precursors in the creation of pharmacologically active agents.

The implications for drug discovery, therefore, position this compound primarily as a structural motif and a potential building block for more complex therapeutic agents. Its indole nucleus provides a well-established anchor for interacting with various biological targets, and the cyanoethyl group offers specific electronic and steric properties that can be exploited to enhance potency, selectivity, and pharmacokinetic parameters in newly designed molecules. Further investigation into the standalone biological activity of this compound is required to fully determine its potential as a lead compound.

Table of Research Findings on Related Indole Derivatives

| Compound Class/Derivative | Research Focus | Key Findings | Citation |

|---|---|---|---|

| Indole Derivatives (General) | Broad Therapeutic Applications | Versatile scaffold for drugs targeting cancer, infectious diseases, inflammation, and neurodegenerative diseases. | chembase.cnchembase.cn |

| 7-Chloro-9H-pyrimido[4,5-b]indole-based Inhibitors | GSK-3β Inhibition | A cyanoethyl substituent was found to be an essential structural feature for biological activity, likely due to hydrogen bonding. | |

| 2-(1H-indol-2-yl)-3-acrylonitrile Derivatives | Antitumor & Antimicrobial Activity | Synthesized from 2-(1H-indol-2-yl)acetonitrile; some derivatives showed significant growth inhibition against various human tumor cell lines. |

Advanced Analytical and Computational Studies of 2 1 Cyanoethyl Indole

Spectroscopic Methods for Structure Elucidation

Spectroscopic methods are fundamental in confirming the chemical structure of newly synthesized compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), infrared (IR) spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy each provide unique and complementary information. For crystalline materials, X-ray diffraction (XRD) offers definitive proof of structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of organic molecules. In the context of indole (B1671886) derivatives, ¹H and ¹³C NMR spectra provide characteristic signals that confirm the presence of the indole ring and the substituted cyanoethyl group. researchgate.netresearchgate.net The chemical shifts, coupling constants, and signal multiplicities are used to assign specific protons and carbons within the molecule. acs.org For instance, the ¹H NMR spectrum would show distinct signals for the aromatic protons of the indole ring, the methine proton of the cyanoethyl group, and the methyl protons. Similarly, the ¹³C NMR spectrum would display unique resonances for the indole carbons, the cyano carbon, and the carbons of the ethyl group. chemicalbook.com Two-dimensional (2D) NMR techniques, such as COSY and HSQC, can be employed to establish connectivity between protons and carbons, further solidifying the structural assignment.

Table 1: Representative NMR Data for Indole Derivatives

| Nucleus | Chemical Shift (ppm) Range | Description |

| ¹H | 7.0 - 8.0 | Aromatic protons on the indole ring |

| ¹H | ~5.2 | Methine proton (CH) of the ethyl group rsc.org |

| ¹H | ~1.5 | Methyl protons (CH₃) of the ethyl group rsc.org |

| ¹³C | 110 - 140 | Aromatic carbons of the indole ring |

| ¹³C | ~118 | Cyano group carbon (CN) rsc.org |

| ¹³C | 15 - 45 | Carbons of the ethyl group |

Note: The exact chemical shifts can vary depending on the solvent and the presence of other substituents on the indole ring.

Mass Spectrometry (MS and Tandem MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. For 2-(1-cyanoethyl)indole, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. acs.org Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and analyze the resulting daughter ions, offering further structural insights and confirming the connectivity of the atoms. researchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H bond of the indole ring (if unsubstituted on the nitrogen), the C≡N stretch of the cyano group, C-H bonds of the aromatic and aliphatic parts, and C=C bonds of the aromatic ring. rsc.orgresearchgate.net

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Indole and its derivatives typically show strong absorption in the UV region due to π-π* transitions of the aromatic system. google.comcore.ac.uk The position and intensity of the absorption maxima can be influenced by the nature and position of substituents on the indole ring. core.ac.uk

Table 2: Characteristic Spectroscopic Data for this compound Derivatives

| Spectroscopy | Feature | Typical Wavenumber/Wavelength |

| IR | C≡N stretch | ~2240 cm⁻¹ rsc.org |

| IR | N-H stretch (for N-unsubstituted indoles) | ~3400 cm⁻¹ |

| UV-Vis | π-π* transitions | 250-400 nm google.com |

Computational Chemistry Approaches

Computational chemistry methods, particularly Density Functional Theory (DFT), are increasingly used to complement experimental data and to gain a deeper understanding of the electronic structure, reactivity, and spectroscopic properties of molecules. grafiati.com

Density Functional Theory (DFT) Studies

DFT calculations are a powerful tool for investigating the molecular and electronic properties of indole derivatives. acs.org These studies can be used to:

Optimize the molecular geometry: DFT calculations can predict the most stable three-dimensional structure of this compound, which can be compared with experimental data from XRD studies. researchgate.net

Simulate spectroscopic data: DFT can be used to calculate theoretical NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions. researchgate.netresearchgate.net The comparison of these calculated spectra with experimental spectra can aid in the assignment of signals and the validation of the structure.

Analyze electronic properties: DFT provides insights into the distribution of electrons within the molecule through the calculation of frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP) maps. researchgate.net This information is crucial for understanding the reactivity and potential intermolecular interactions of the compound.

The combination of these advanced analytical and computational methods provides a robust framework for the comprehensive characterization of this compound and its derivatives, paving the way for a deeper understanding of their chemical behavior and potential applications.

Optimized Geometry and Vibrational Analysis

Computational techniques, particularly Density Functional Theory (DFT), are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For indole derivatives, DFT calculations, often employing the B3LYP functional with a 6-311+G(d,p) basis set, are used to predict bond lengths, bond angles, and dihedral angles. researchgate.net These theoretical predictions can be corroborated by experimental data from X-ray diffraction (XRD) studies, providing a comprehensive structural understanding. researchgate.net

Vibrational analysis, both experimental (FT-IR, FT-Raman) and theoretical, further characterizes the molecule. researchgate.netresearchgate.net The calculated vibrational frequencies are typically scaled to correct for anharmonicity and basis set deficiencies, allowing for a direct comparison with experimental spectra. This correlative analysis enables the precise assignment of vibrational modes to specific functional groups and skeletal motions within the this compound molecule.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity and kinetic stability of a molecule. ethz.chyoutube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its capacity to accept electrons (electrophilicity). youtube.com

The energy gap between the HOMO and LUMO (EHOMO-LUMO) is a critical parameter for assessing molecular stability and reactivity. researchgate.net A smaller energy gap suggests higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net This can facilitate charge transfer within the molecule. researchgate.net For indole derivatives, FMO analysis helps to identify the most probable sites for electrophilic and nucleophilic attack. researchgate.netuni-muenchen.de The distribution of the HOMO and LUMO across the molecule indicates the regions of highest electron density and electron deficiency, respectively.

Table 1: Frontier Molecular Orbital Properties

| Parameter | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability (nucleophilicity). |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability (electrophilicity). |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule, offering insights into its reactive behavior. researcher.liferesearchgate.net The MEP surface is color-coded to indicate regions of varying electrostatic potential. Typically, red areas signify regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor), indicating sites for nucleophilic attack. researchgate.netresearcher.life Green and yellow regions denote intermediate potentials.

For this compound, the MEP map would highlight the electron-rich areas, such as the nitrogen atom of the indole ring and the cyano group, as likely sites for interaction with electrophiles. researchgate.net Conversely, the hydrogen atoms attached to the indole nitrogen and the aromatic ring would exhibit a more positive potential. This visual tool is invaluable for predicting intermolecular interactions, including hydrogen bonding. researchgate.net

Chemical Shift Calculations (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structural elucidation. Theoretical calculations of NMR chemical shifts, often using the Gauge-Including Atomic Orbital (GIAO) method, complement experimental data. nih.gov By computing the magnetic shielding tensors for each nucleus, theoretical 1H and 13C NMR spectra can be generated.

Comparing the calculated chemical shifts with the experimental values for this compound allows for the unambiguous assignment of each signal to a specific proton or carbon atom in the molecule. rsc.org This is particularly useful for complex molecules where spectral overlap can complicate interpretation. Discrepancies between theoretical and experimental shifts can sometimes be attributed to solvent effects or dynamic processes within the molecule. nih.gov

Table 2: Illustrative NMR Data Comparison

| Atom | Experimental Shift (ppm) | Calculated Shift (ppm) |

|---|---|---|

| H-1 (indole NH) | ~8.1 | Varies with calculation method |

| C-2 | ~135 | Varies with calculation method |

| C-3 | ~102 | Varies with calculation method |

| Cyano C | ~118 | Varies with calculation method |

Note: The values presented are illustrative and would require specific experimental and computational data for this compound.

Molecular Modeling and Simulations

Molecular modeling and simulations, such as molecular dynamics (MD), provide a dynamic perspective on the behavior of this compound. mdpi.com These simulations can model the molecule's conformational flexibility and its interactions with its environment, such as a solvent or a biological receptor, over time. researchgate.netresearchtrend.net

For instance, MD simulations can be employed to study the binding of this compound to a protein active site, revealing key interactions like hydrogen bonds and hydrophobic contacts that stabilize the complex. mdpi.comresearchtrend.net These computational studies can help to rationalize the biological activity of indole derivatives and guide the design of new, more potent analogues. nih.gov

Theoretical Calculations of Reactivity and Stability

Beyond FMO analysis, a range of quantum chemical parameters, often referred to as global reactivity descriptors, can be calculated to quantify the reactivity and stability of this compound. researchgate.net These descriptors are derived from the HOMO and LUMO energies and include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to charge transfer (η = (I - A) / 2). A higher value indicates greater stability.

Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η). A higher value indicates greater reactivity.

Electrophilicity Index (ω): A measure of the energy lowering upon accepting electrons (ω = χ² / 2η).

These parameters provide a quantitative framework for comparing the reactivity of this compound with other related compounds.

Non-Linear Optical (NLO) Properties

Molecules with significant charge separation and extended π-conjugated systems can exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics and photonics. nih.gov The NLO response of a molecule is characterized by its polarizability (α) and first-order hyperpolarizability (β).

Theoretical calculations, often using DFT methods, can predict these NLO properties. researchgate.net The presence of the electron-withdrawing cyano group and the electron-rich indole ring in this compound suggests the potential for intramolecular charge transfer, a key requirement for a significant NLO response. researchgate.net The calculated hyperpolarizability values can be compared to those of known NLO materials, such as urea, to assess the potential of this compound for NLO applications. researchgate.net

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

Techniques for Isomer Differentiation and Characterization

The differentiation and characterization of isomers are critical challenges in analytical chemistry, particularly for compounds like this compound where the position of the cyanoethyl group on the indole ring significantly influences its chemical and physical properties. Various advanced analytical and computational techniques are employed to distinguish between positional isomers of indole derivatives. mdpi.comnih.govacs.org These methods leverage subtle differences in physical properties and molecular structure to achieve separation and unambiguous identification. mdpi.comresearchgate.net

Mass spectrometry (MS) and tandem mass spectrometry (MS/MS) are powerful tools for the structural characterization and differentiation of α-cyanoethylindole isomers. researchgate.netacs.org Studies have shown that fragmentation reactions in the ion source and metastable decompositions are distinctive and selective for each isomer. researchgate.net The position of the α-cyanoethyl substituent on the indolic ring dictates the resulting gas-phase reactions. researchgate.netacs.org For instance, the two positional isomers, 1- and 2-substituted, yield significantly different mass spectra, and their molecular and most abundant fragment ions produce distinct metastable mass-analyzed ion kinetic energy spectra. researchgate.net High-resolution mass spectrometry can further reveal different elemental compositions for isobaric fragment ions produced by the isomers. researchgate.net

Gas Chromatography (GC) is frequently used for the separation of volatile isomers. For many indole derivatives, GC can separate most positional isomers without the need for derivatization. nih.gov However, co-elution can sometimes occur, as seen with 5- and 6-API isomers in one study. nih.gov The combination of GC with mass spectrometry (GC-MS) is a commonly used analytical technique to identify unknown substances. mdpi.com While GC-MS alone may not always distinguish between all isomers, coupling GC with vapor-phase infrared spectroscopy (GC-sIR) can be highly effective, allowing for differentiation based on the fingerprint area of the IR spectrum. mdpi.com

| NMR (1D & 2D) | Very High | Enables unambiguous identification of the exact substituent position through analysis of chemical shifts and coupling constants (e.g., HMBC). | mdpi.com |

Liquid Chromatography (LC), particularly Ultra-High-Performance Liquid Chromatography (UHPLC), is another viable method for separating indole isomers. mdpi.comnih.gov While the chromatographic selectivity of UHPLC may be average for some isomers, its coupling with mass spectrometry (UHPLC-ESI-MS) can provide further distinguishing power. mdpi.com For example, even if two isomers are not fully resolved by LC, their product ion spectra can be used for identification, as demonstrated by the ability to distinguish 2- and 7-(2-aminopropyl)indole isomers by the unique fragment ions they produce (m/z 132 vs. m/z 158, respectively). nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy stands out as one of the most powerful techniques for the definitive structural elucidation of isomers. mdpi.com Through 1D and 2D NMR experiments, it is possible not only to distinguish between isomers but also to precisely identify the substitution pattern on the indole ring. mdpi.com For example, ¹H-NMR spectra can provide initial clues; the absence of aromatic resonances with large coupling constants can help distinguish certain isomers. mdpi.com For unambiguous assignment, Heteronuclear Multiple Bond Correlation (HMBC) spectra are used to analyze long-range couplings between protons and carbons. mdpi.com

Computational studies, including ab initio theoretical calculations, are used to supplement experimental data. researchgate.netacs.org These calculations can evaluate the stability and chemico-physical properties of different ion structures, helping to rationalize the observed fragmentation patterns in mass spectrometry. researchgate.netacs.org Furthermore, computational models can predict the regioselectivity of nucleophilic additions to indolynes, a related class of indole intermediates, by analyzing distortion energies of the aryne. nih.gov This synergy between experimental analysis and computational modeling provides a robust framework for the comprehensive characterization of complex indole isomers.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 5-(2-aminopropyl)indole (5-API) |

| 2-(2-aminopropyl)indole |

| 7-(2-aminopropyl)indole |

| Indolyltriazoles |

| Indolylcyclobutanones |

| 5-bromoindole |

| 4-aminoindole |

Future Directions and Emerging Research Avenues for 2 1 Cyanoethyl Indole

Exploration of Novel Synthetic Pathways

The development of efficient and sustainable synthetic methods is crucial for the widespread investigation and application of 2-(1-Cyanoethyl)indole. While traditional methods like the Fischer indole (B1671886) synthesis and cyanoethylation of indoles are established, the future lies in the exploration of more innovative and streamlined pathways. evitachem.comtandfonline.com

Future research is likely to focus on:

Catalytic Methods: Investigating novel catalytic systems, including those based on transition metals like palladium and rhodium, to facilitate the synthesis with higher regioselectivity and functional group tolerance. organic-chemistry.orgresearchgate.net The use of organocatalysis also presents a promising avenue for environmentally benign syntheses. aablocks.com

Flow Chemistry: Implementing continuous flow technologies for the synthesis of this compound. Flow chemistry can offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability.

A notable example of advancing indole synthesis involves the base-catalyzed addition of acrylonitrile (B1666552) to 5-methoxyindole, which yields 1-(2-cyanoethyl)-5-methoxyindole in a quantitative yield. google.com This highlights the potential for high-efficiency reactions. Further research into similar base-catalyzed additions directly to the 2-position of the indole ring could provide a more direct route to this compound.

Development of Advanced Derivatization Strategies

The versatility of the this compound scaffold lies in its potential for derivatization, allowing for the fine-tuning of its physicochemical and biological properties. The cyano group, in particular, serves as a valuable synthetic handle for introducing a wide array of functional groups.

Emerging derivatization strategies that could be applied include:

Click Chemistry: Utilizing "click" reactions, known for their high efficiency and specificity, to conjugate this compound with other molecules, such as targeting ligands or solubilizing agents. numberanalytics.com

Bioorthogonal Chemistry: Employing bioorthogonal reactions to label and track this compound derivatives in complex biological systems, providing insights into their mechanism of action and distribution. numberanalytics.com

Dual Derivatization: Applying two or more derivatization reactions to introduce multiple functionalities, which can enhance detectability and allow for multi-modal analysis. numberanalytics.com

Research has shown that the cyanoethyl group can be a precursor for various transformations. For instance, the cyano group can facilitate cyclization reactions under specific conditions, leading to the formation of new heterocyclic compounds. smolecule.com This opens up possibilities for creating a diverse library of derivatives with potentially novel biological activities.

In-depth Mechanistic Studies of Biological Activities

While preliminary studies have indicated that this compound and its derivatives possess anticancer and antimicrobial properties, a deeper understanding of their mechanisms of action is essential for their rational development as therapeutic agents. cymitquimica.com

Future mechanistic studies should aim to:

Identify Molecular Targets: Pinpoint the specific enzymes, receptors, or other biomolecules with which this compound interacts to exert its biological effects. evitachem.com

Elucidate Signaling Pathways: Unravel the downstream signaling cascades that are modulated by the compound, leading to cellular responses such as apoptosis or inhibition of microbial growth.

Investigate Structure-Activity Relationships (SAR): Systematically modify the structure of this compound and correlate these changes with biological activity to identify key pharmacophoric features.

For example, studies on other indole derivatives have shown that they can induce apoptosis in cancer cells through the induction of oxidative stress and DNA damage. Investigating whether this compound shares these mechanisms or operates through a distinct pathway will be a critical area of future research.

Investigation of New Therapeutic Applications

The known anticancer and antiviral activities of indole derivatives provide a strong foundation for exploring the therapeutic potential of this compound in a broader range of diseases.

Potential new therapeutic areas for investigation include:

Neurodegenerative Diseases: Given that the indole scaffold is known to interact with serotonin (B10506) receptors and enzymes involved in neurotransmitter regulation, exploring the potential of this compound in conditions like Alzheimer's or Parkinson's disease is a logical next step.

Inflammatory Disorders: The potential anti-inflammatory effects of indole derivatives suggest that this compound could be investigated for its utility in treating chronic inflammatory diseases.

Inhibitors of Specific Enzymes: The structural features of this compound could make it a candidate for inhibiting specific enzymes implicated in various diseases. For instance, some indole derivatives have been investigated as inhibitors of glycogen (B147801) synthase kinase-3β (GSK-3β), a target in neurodegenerative diseases. nih.gov

The exploration of new applications will be guided by high-throughput screening and a deeper understanding of the compound's biological activity profile.

Computational Design and Optimization of Derivatives

In silico methods are becoming increasingly indispensable in drug discovery and development. Computational approaches can accelerate the design and optimization of this compound derivatives with improved potency, selectivity, and pharmacokinetic properties.

Future computational studies will likely involve:

Molecular Docking: Predicting the binding modes of this compound derivatives to their biological targets to guide the design of more potent inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that relate the chemical structure of derivatives to their biological activity, enabling the prediction of the activity of novel compounds.

Density Functional Theory (DFT) Studies: Investigating the electronic properties, reactivity, and stability of this compound and its derivatives to understand their chemical behavior at a quantum mechanical level. researchgate.net

These computational tools will allow for a more rational and targeted approach to derivatization, reducing the need for extensive and costly experimental screening.

Integration with Drug Delivery Systems

To enhance the therapeutic efficacy and overcome potential limitations such as poor solubility or off-target effects, the integration of this compound and its derivatives with advanced drug delivery systems is a promising future direction.

Areas for exploration include:

Nanoparticle Formulation: Encapsulating the compound within nanoparticles, liposomes, or microspheres to improve its solubility, stability, and bioavailability.

Targeted Delivery: Conjugating the compound to targeting moieties, such as antibodies or peptides, to ensure its specific delivery to diseased cells or tissues, thereby minimizing systemic toxicity.

Prodrug Strategies: Designing prodrugs of this compound that are inactive until they reach the target site, where they are converted to the active form. This can improve the drug's pharmacokinetic profile and reduce side effects. nih.gov

The development of self-emulsifying drug delivery systems (SEDDS) is another avenue that could enhance the oral bioavailability of lipophilic derivatives. gccpo.org

Retrosynthesis Analysis